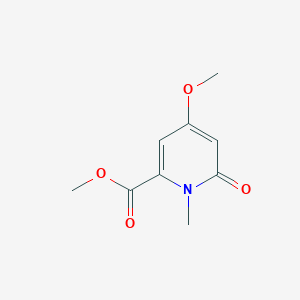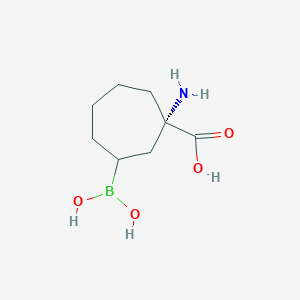
(1S)-1-Amino-3-boronocycloheptanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Amino-3-boronocycloheptanecarboxylic acid: is a unique compound that has garnered interest in various scientific fields due to its distinctive structure and properties This compound features a boron atom integrated into a cycloheptane ring, which is further functionalized with an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-3-boronocycloheptanecarboxylic acid typically involves multi-step organic synthesis techniques. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles , followed by intramolecular cyclization to form the cycloheptane ring boronation reactions using boron-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-3-boronocycloheptanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Boronic acids: Formed through oxidation of the boron atom.
Alcohols: Formed through reduction of the carboxylic acid group.
Amides and esters: Formed through substitution reactions involving the amino group.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-Amino-3-boronocycloheptanecarboxylic acid is used as a building block for the synthesis of complex molecules
Biology
In biological research, this compound can be used as a probe to study boron-containing biomolecules and their interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays and imaging techniques.
Medicine
drug candidate . Its boron content can enhance the pharmacokinetic properties of drugs, making them more effective in targeting specific tissues or cells.
Industry
In industry, this compound can be used in the development of advanced materials . Its unique reactivity can be harnessed to create polymers, coatings, and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-3-boronocycloheptanecarboxylic acid involves its ability to interact with biological molecules through its boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. This interaction can affect various molecular pathways , leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(1S)-(+)-10-Camphorsulfonic acid: Another boron-containing compound with applications in organic synthesis.
1-Aminocyclopropanecarboxylic acid: A structurally similar compound used in plant growth regulation.
Uniqueness
(1S)-1-Amino-3-boronocycloheptanecarboxylic acid is unique due to its cycloheptane ring structure and the presence of both an amino group and a boron atom
Properties
CAS No. |
379216-52-1 |
|---|---|
Molecular Formula |
C8H16BNO4 |
Molecular Weight |
201.03 g/mol |
IUPAC Name |
(1S)-1-amino-3-boronocycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C8H16BNO4/c10-8(7(11)12)4-2-1-3-6(5-8)9(13)14/h6,13-14H,1-5,10H2,(H,11,12)/t6?,8-/m0/s1 |
InChI Key |
HWUAOJOFZVUISD-XDKWHASVSA-N |
Isomeric SMILES |
B(C1CCCC[C@](C1)(C(=O)O)N)(O)O |
Canonical SMILES |
B(C1CCCCC(C1)(C(=O)O)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


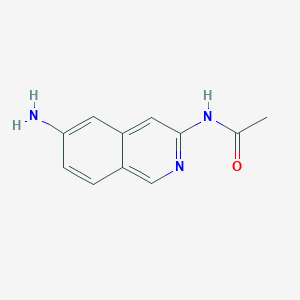

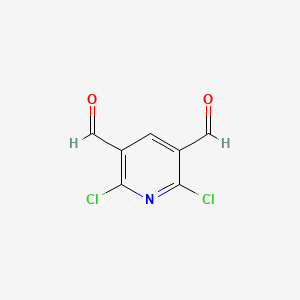
![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)
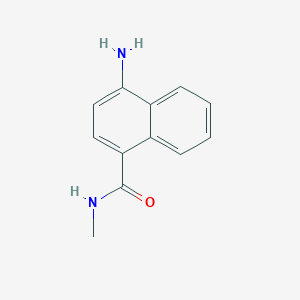
![Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-](/img/structure/B11899836.png)
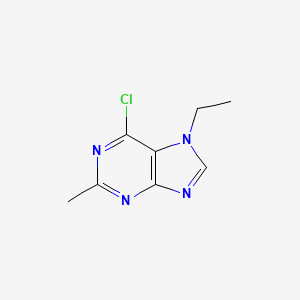
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B11899846.png)
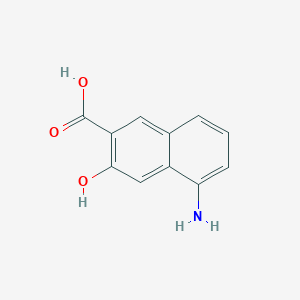
![1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B11899868.png)
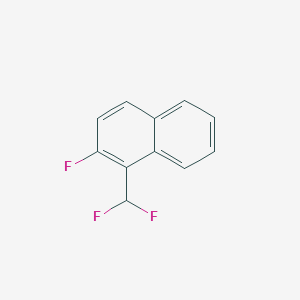
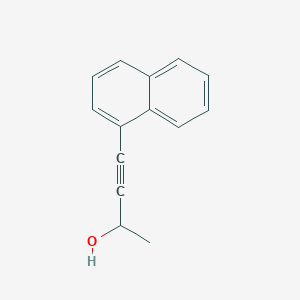
![3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B11899882.png)
